molecular formula C18H19N7O2 B560075 Prexasertib CAS No. 1234015-52-1

Prexasertib

Katalognummer B560075
CAS-Nummer: 1234015-52-1
Molekulargewicht: 365.4
InChI-Schlüssel: DOTGPNHGTYJDEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .


Synthesis Analysis

A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the automated multistep syntheses of active pharmaceutical ingredients . This platform was demonstrated with a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .


Molecular Structure Analysis

Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The synthesis of prexasertib involves several chemical reactions. The reaction was optimized using batch experiments, and assay yields of 90% were typical when a slight excess of 9 was employed in the presence of NEM at temperatures of 70° to 100°C for 1 to 3 hours .


Physical And Chemical Properties Analysis

The molecular formula of Prexasertib is 182.2HCl and its molecular weight is 438.31 .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Prexasertib Applications

Prexasertib is a small ATP-competitive selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which play a crucial role in DNA damage response and cell cycle regulation. Below is a detailed analysis of its unique applications in scientific research:

Cancer Chemotherapy: Prexasertib has shown promise in preclinical studies as a monotherapy to induce DNA damage and apoptosis in tumor cells. Its ability to inhibit CHK1/CHK2 makes it a potential therapeutic strategy for improving outcomes in patients with solid tumors .

Combination Therapy with PARP Inhibitors: In the context of high-grade serous ovarian cancer (HGSOC), prexasertib has been tested in combination with the PARP inhibitor olaparib. This combination has demonstrated synergistic effects, particularly in models resistant to PARP inhibitor monotherapy .

Overcoming Drug Resistance: Prexasertib has been evaluated for its ability to reverse restored homologous recombination (HR) and replication fork stability in PARP inhibitor–resistant HGSOC patient-derived xenograft (PDX) and cell line models. This suggests its potential role in overcoming therapeutic resistance .

Enhancing Radiotherapy Efficacy: The inhibition of CHK1/CHK2 by prexasertib can sensitize cancer cells to DNA damage induced by radiotherapy, potentially enhancing the efficacy of radiotherapy in treating solid tumors.

Checkpoint Kinase Inhibition: As a checkpoint kinase inhibitor, prexasertib is involved in the regulation of DNA replication and the DNA damage response. It stops the cell cycle to allow time for cellular mechanisms to repair DNA breakage or to activate programmed cell death if the damage is irreparable .

Replication Stress Resolution: Prexasertib plays a role in the stabilization of replication forks and the resolution of replication stress, which is crucial for maintaining genomic stability and preventing the propagation of DNA errors .

Mitosis Coordination: Even in the absence of exogenous DNA damage, prexasertib is involved in the coordination of mitosis, ensuring proper cell division and the prevention of abnormal cell proliferation .

Clinical Trials for Various Cancers: Prexasertib is being studied in clinical trials for its efficacy in treating multiple cancer types, including metastatic castration-resistant prostate cancer (mCRPC), leukemia, breast cancer, and ovarian cancer .

Eigenschaften

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGPNHGTYJDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031326
Record name Prexasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib

CAS RN

1234015-52-1
Record name 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prexasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prexasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prexasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prexasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Prexasertib and what is its primary mechanism of action?

A1: Prexasertib (LY2606368) is a potent, selective, small-molecule inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). [] CHK1 and CHK2 are serine/threonine kinases that play critical roles in the DNA damage response (DDR) pathway and cell cycle regulation. [] By inhibiting these kinases, Prexasertib disrupts cell cycle checkpoints, particularly the G2/M and S-phase checkpoints, leading to increased replication stress, DNA damage accumulation, and ultimately, cell death. [, , ]

Q2: How does Prexasertib's inhibition of CHK1 and CHK2 lead to tumor cell death?

A2: Prexasertib's inhibition of CHK1 and CHK2 prevents the proper activation of cell cycle checkpoints, which are crucial for DNA repair and cell cycle arrest in response to DNA damage. This disruption leads to several downstream effects that contribute to tumor cell death:

  • Increased Replication Stress: Cells with impaired checkpoint function are unable to properly manage replication stress, a state of stalled or collapsed DNA replication forks. This results in the accumulation of DNA damage and ultimately, cell death. [, , ]
  • Mitotic Catastrophe: Inhibition of CHK1/2 forces cells with DNA damage to progress through the cell cycle prematurely, leading to mitotic catastrophe. This is a type of cell death characterized by aberrant mitotic events and the formation of multinucleated, non-viable cells. [, ]
  • Impaired DNA Repair: Prexasertib has been shown to hinder homologous recombination (HR), a key DNA repair pathway. [, , ] By blocking HR, Prexasertib further sensitizes cancer cells to DNA damage and cell death.

Q3: What are the potential advantages of targeting CHK1/2 in cancer therapy?

A3: Targeting CHK1/2 presents several potential advantages in cancer therapy:

  • Synthetic Lethality: Many cancer cells have inherent defects in DNA repair pathways, making them more reliant on CHK1/2-mediated checkpoint activation for survival. [, , ] Inhibiting CHK1/2 in these cells can exploit this vulnerability and induce selective cancer cell death.
  • Chemosensitization: Preclinical studies have demonstrated that Prexasertib can enhance the efficacy of conventional chemotherapy and other targeted therapies by abrogating DNA damage checkpoints and increasing the vulnerability of cancer cells to DNA-damaging agents. [, , , , ]
  • Tumor Microenvironment Modulation: Prexasertib has been shown to influence the tumor immune microenvironment by increasing the expression of genes associated with T-cell activation and immune cell trafficking while decreasing the expression of immunosuppressive genes. [] This suggests a potential for combining Prexasertib with immunotherapies.

Q4: Is there any information available about Prexasertib's molecular formula, weight, or spectroscopic data?

A4: Detailed structural information about Prexasertib, including its molecular formula, weight, and spectroscopic data, is not provided in the provided abstracts. Further investigation into patent literature or chemical databases may be necessary to obtain this information.

Q5: Are there any details available regarding the material compatibility, stability under various conditions, catalytic properties, computational chemistry studies, or structure-activity relationship (SAR) of Prexasertib?

A5: The provided abstracts primarily focus on Prexasertib's preclinical and clinical development as a CHK1/2 inhibitor in various cancer models. They do not provide details on material compatibility, stability under various conditions, catalytic properties, computational chemistry studies, or SAR. Further research may be required to gather such information.

Q6: What is known about Prexasertib's pharmacokinetic profile?

A6: Several studies provide insights into Prexasertib's PK profile:

  • Absorption & Distribution: Following intravenous administration in humans, Prexasertib exhibits dose-independent and time-independent pharmacokinetics. []
  • Metabolism: Prexasertib undergoes extensive metabolism, primarily via oxidative deamination, O-dealkylation, mono-oxidation, and potentially direct glucuronide conjugation. [] Unchanged Prexasertib represents a minor fraction of total radioactivity in plasma, indicating the presence of circulating metabolites. []
  • Excretion: Both renal and fecal excretion contribute significantly to Prexasertib elimination. Approximately 42% of the administered dose is recovered in urine and 32% in feces. []
  • Half-Life: In humans, the geometric mean plasma half-life of Prexasertib is 34.2 hours, while total radioactivity exhibits a half-life of 73.8 hours. []

Q7: What preclinical models have been used to assess Prexasertib's anticancer activity?

A7: Prexasertib's anticancer activity has been extensively evaluated in diverse preclinical models, including:

  • Cell Lines: Numerous cancer cell lines, representing various tumor types like triple-negative breast cancer (TNBC) [, , ], neuroblastoma [, ], osteosarcoma [, ], Ewing sarcoma [], rhabdomyosarcoma [], small cell lung cancer (SCLC) [, ], head and neck squamous cell carcinoma (HNSCC) [, ], pancreatic cancer [, ], and others, have been utilized to assess Prexasertib's in vitro efficacy.
  • Xenograft Models: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been employed to evaluate Prexasertib's in vivo activity in various cancers, including TNBC [, , ], neuroblastoma [], rhabdomyosarcoma [], osteosarcoma [], Ewing sarcoma [], and others.
  • Orthotopic Models: Orthotopic models, where tumor cells are implanted into their corresponding organ of origin, have also been used to assess Prexasertib's efficacy in mimicking the tumor microenvironment more closely. [, ]

Q8: What are the key findings from preclinical studies of Prexasertib?

A8: Preclinical studies have demonstrated the following key findings regarding Prexasertib:

  • Single-Agent Activity: Prexasertib exhibits promising single-agent activity in various preclinical models, particularly in tumors with inherent defects in DNA repair pathways or those exhibiting high replication stress. [, , ]
  • Synergistic Combinations: Combining Prexasertib with conventional chemotherapies (e.g., gemcitabine, cisplatin), PARP inhibitors (e.g., olaparib, talazoparib), or other targeted therapies (e.g., PI3K/mTOR inhibitors) often results in synergistic or additive antitumor effects in preclinical models. [, , , , , , , , ]
  • Overcoming Resistance: Preclinical data suggest that combining Prexasertib with other agents may help overcome or prevent the emergence of resistance to single-agent therapies. [, ]

Q9: Have there been any clinical trials involving Prexasertib, and what are the key findings?

A9: Yes, several clinical trials have investigated Prexasertib as a potential cancer treatment:

  • Phase I Trials: Phase I trials in adults with advanced solid tumors have established the maximum tolerated dose (MTD) and safety profile of Prexasertib. [, ] These trials have also provided evidence of single-agent activity in various cancers, including head and neck squamous cell carcinoma (HNSCC) [], squamous cell carcinoma of the anus (SCCA) [], and others.
  • Phase II Trials: A phase II trial in patients with BRCA wild-type, platinum-resistant, recurrent high-grade serous ovarian cancer (HGSOC) demonstrated promising activity of Prexasertib monotherapy. [] Additionally, a phase II study in BRCA wild-type, advanced triple-negative breast cancer (TNBC) showed modest activity of Prexasertib as a single agent. []
  • Combination Trials: Several clinical trials are ongoing or have been completed evaluating Prexasertib in combination with other agents, such as PARP inhibitors (e.g., olaparib) and PI3K/mTOR inhibitors (e.g., samotolisib), based on promising preclinical findings. [, , ]

Q10: What are the known mechanisms of resistance to Prexasertib?

A10: While Prexasertib shows promise in preclinical and clinical settings, acquired resistance remains a challenge. Studies have identified several potential resistance mechanisms:

  • WEE1 Upregulation: Increased expression of WEE1, another cell cycle regulator, has been linked to acquired resistance to Prexasertib in small cell lung cancer (SCLC). [] This suggests that combining CHK1 and WEE1 inhibitors could potentially overcome this resistance mechanism.
  • EGFR Signaling: Activation of the epidermal growth factor receptor (EGFR) pathway has been implicated in innate resistance to Prexasertib in triple-negative breast cancer (TNBC). [] EGFR activation promotes the phosphorylation of BAD, inactivating its pro-apoptotic functions and contributing to resistance.
  • Innate Immunity Genes: Transcriptome analysis has linked the expression of certain innate immunity genes to Prexasertib resistance. [] This suggests a potential role for the tumor microenvironment and immune evasion in mediating resistance to CHK1 inhibition.

Q11: What is the safety profile of Prexasertib based on preclinical and clinical studies?

A11: Prexasertib has generally been well-tolerated in clinical trials, with manageable side effects.

  • Hematologic Toxicity: The most common adverse events observed in clinical trials are hematologic toxicities, primarily neutropenia, anemia, and thrombocytopenia. [, , ] These side effects are usually manageable with supportive care measures, such as granulocyte colony-stimulating factor (G-CSF) support.
  • Other Adverse Events: Other less common side effects reported in clinical trials include nausea, fatigue, vomiting, stomatitis, and febrile neutropenia. [, , ]

Q12: What is known about drug delivery strategies, target specificity, biomarkers for efficacy prediction, and diagnostic applications related to Prexasertib?

A12: The provided abstracts primarily focus on Prexasertib's preclinical and clinical activity as a CHK1/2 inhibitor. While they do not provide in-depth information on drug delivery strategies, target specificity beyond CHK1/2 inhibition, or diagnostic applications, they highlight several areas of interest:

  • Biomarkers of Response: Identifying reliable biomarkers to predict response to Prexasertib is crucial for patient selection and optimizing treatment outcomes. Preclinical studies have explored potential biomarkers, including:
    • Replication Stress: Tumors exhibiting high levels of replication stress may be more sensitive to CHK1/2 inhibition. []
    • DNA Repair Deficiencies: Defects in specific DNA repair pathways, such as homologous recombination (HR), may enhance sensitivity to Prexasertib. []
    • Cyclin E Dysregulation: While cyclin E dysregulation has been implicated in Prexasertib response, its predictive power as a biomarker requires further investigation. []
  • Pharmacodynamic (PD) Markers: Clinical trials have explored PD markers to monitor Prexasertib's activity, including:
    • DNA Damage: Increased levels of DNA damage markers, such as γH2AX, pKAP1, and pRPA, have been observed in tumor biopsies following Prexasertib treatment. []
    • Immune Modulation: Changes in immune cell subsets, such as an increase in monocytic myeloid-derived suppressor cells (M-MDSCs), have been associated with Prexasertib treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.